
Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride
Overview
Description
Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride is a chemical compound with the molecular formula C6H14ClF3NO3P and a molecular weight of 271.6 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride typically involves the reaction of diethyl phosphite with 1-amino-2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or distillation to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: It can be reduced to yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various phosphonate and amine derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
Synthesis and Chemical Properties
Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride can be synthesized through several methods, including the reaction of diethyl phosphite with trifluoroacetaldehyde under controlled conditions. The introduction of trifluoromethyl groups enhances the compound's biological activity and stability due to the unique properties of fluorinated compounds, such as increased lipophilicity and metabolic stability .
Biological Applications
A. Anticancer Activity
Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. A study reported that derivatives of this compound showed significant activity against tumor cells, suggesting potential as an anticancer agent . The mechanism of action is believed to involve interference with cellular signaling pathways crucial for cancer cell proliferation.
B. Antiviral Properties
This phosphonate derivative has also been explored for its antiviral properties. It has shown effectiveness against viruses such as hepatitis B, making it a candidate for further development in antiviral therapies . The structural modifications introduced by the trifluoromethyl group are thought to enhance its binding affinity to viral targets.
Synthetic Applications
This compound serves as a versatile intermediate in organic synthesis. Its ability to act as a nucleophile allows for the formation of various functionalized phosphonates through nucleophilic substitution reactions. For instance, it can be utilized in the synthesis of β-ketophosphonates and other biologically relevant compounds .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can be reversible or irreversible, depending on the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride include:
- Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate
- Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate sulfate
- Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate nitrate
Uniqueness
What sets this compound apart from these similar compounds is its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity. This unique form can make it more suitable for certain applications, particularly in aqueous environments .
Biological Activity
Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound has a unique chemical structure characterized by the presence of a phosphonate group. The trifluoromethyl group enhances its lipophilicity and biological activity. The molecular formula is , and the compound exhibits stability under physiological conditions due to the phosphonate linkage, which resists hydrolysis by esterases .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to alterations in cell signaling and proliferation.
- Cell Cycle Regulation : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is likely mediated through the modulation of key regulatory proteins associated with the cell cycle .
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress .
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical Cancer) | 25 ± 3 | Induction of apoptosis |
L1210 (Leukemia) | 30 ± 5 | Cell cycle arrest |
CEM (T-cell leukemia) | 22 ± 4 | Enzyme inhibition |
HMEC-1 (Endothelial) | 40 ± 6 | Antioxidant activity |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating promising anticancer activity across multiple cell lines .
Case Studies
- In Vitro Studies : Research conducted on human cervical carcinoma cells (HeLa) revealed that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation analysis.
- Toxicological Assessment : A study evaluating the compound's toxicity revealed that at higher concentrations (>100 µM), there was a notable increase in cytotoxic effects on normal human endothelial cells but lower toxicity on cancerous cells at therapeutic concentrations .
Properties
IUPAC Name |
1-diethoxyphosphoryl-2,2,2-trifluoroethanamine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F3NO3P.ClH/c1-3-12-14(11,13-4-2)5(10)6(7,8)9;/h5H,3-4,10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKOMVXPVBUTJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(F)(F)F)N)OCC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClF3NO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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